molecular formula C10H11NO4 B6154408 methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate CAS No. 2104438-97-1

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

Cat. No.: B6154408
CAS No.: 2104438-97-1
M. Wt: 209.20 g/mol
InChI Key: KUTOTNVJSIZGQT-UHFFFAOYSA-N
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Description

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxy group attached to the pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate typically involves the reaction of 5-methoxypyridine-2-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard workup procedures including extraction and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process is also scaled up, often involving crystallization techniques to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. The methoxy group on the pyridine ring may also play a role in modulating the compound’s activity by affecting its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-hydroxypyridin-2-yl)-3-oxopropanoate
  • Methyl 3-(5-chloropyridin-2-yl)-3-oxopropanoate
  • Methyl 3-(5-fluoropyridin-2-yl)-3-oxopropanoate

Uniqueness

Methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

2104438-97-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 3-(5-methoxypyridin-2-yl)-3-oxopropanoate

InChI

InChI=1S/C10H11NO4/c1-14-7-3-4-8(11-6-7)9(12)5-10(13)15-2/h3-4,6H,5H2,1-2H3

InChI Key

KUTOTNVJSIZGQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1)C(=O)CC(=O)OC

Purity

0

Origin of Product

United States

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